Calcium sodium phosphate
Description
Evolution of Research Perspectives on Calcium Sodium Phosphate (B84403)
Initial research into calcium sodium phosphate was often rooted in geology and fundamental inorganic chemistry. Over time, the focus has shifted significantly towards its applications in specialized fields. In recent decades, research has been heavily concentrated on its role as a biomaterial. Studies have explored its use in bone cements and as a component in bioactive glasses. rsc.orgnih.gov The evolution of analytical techniques has allowed for a deeper understanding of its crystal structure and how ionic substitutions, such as with europium or zinc, can tune its properties for specific applications like phosphors for LEDs or to enhance biological performance. researchgate.netaston.ac.uk The research trajectory shows a clear progression from basic characterization to the sophisticated engineering of this compound-based materials for advanced technological and medical uses. rsc.orgnih.gov
Positioning of this compound within the Broader Family of Phosphates
This compound belongs to the family of orthophosphates, which are salts of phosphoric acid. iucr.org It is specifically classified as a mixed-cation phosphate because its crystal lattice incorporates both sodium (Na⁺) and calcium (Ca²⁺) ions. This distinguishes it from simpler, more widely studied phosphates such as:
Calcium Phosphates: This group includes compounds like hydroxyapatite (B223615) (HA), tricalcium phosphate (TCP), and dicalcium phosphate (DCP), which contain only calcium as the cation. wikipedia.org These are the primary inorganic constituents of bone and teeth. nih.gov
Sodium Phosphates: These are salts containing only sodium as the cation and are often noted for their high solubility in water. usda.gov
The presence of both sodium and calcium within the same crystal structure gives NaCaPO₄ intermediate properties between the highly stable, low-solubility calcium phosphates and the highly soluble sodium phosphates. Its structure is related to that of β-K₂SO₄, placing it within a structural class of materials with the general formula AₓBᵧ(XO₄)₍ₓ₊ᵧ₎/₂. iucr.org
Historical Context of this compound Studies
The study of calcium orthophosphates dates back to the late 18th and early 19th centuries, with early work establishing the compositional differences between various forms found in nature, including in bones. nih.govresearchgate.net The synthesis and characterization of specific mixed-cation systems like this compound came much later. A significant structural determination of the low-temperature variety of NaCaPO₄ was published in 1983, providing detailed crystallographic data. iucr.org This work built upon earlier reports of its existence and its relationship to other high-temperature phosphate structures. iucr.org The synthesis described in this 1983 study involved heating a stoichiometric mixture of sodium carbonate, calcium carbonate, and ammonium (B1175870) phosphate, followed by crystal growth using a sodium molybdate (B1676688) flux. iucr.org Much of the subsequent research has focused on refining synthesis methods, such as solid-state reactions and combustion synthesis, and exploring its potential in modern applications like bioactive cements and phosphors. nih.govresearchgate.netoaji.net
Comparative Analysis of this compound with Related Phosphate Systems
The properties of this compound are best understood when compared directly with other key members of the phosphate family, particularly those used in similar applications, such as hydroxyapatite and tricalcium phosphate.
The defining compositional feature of NaCaPO₄ is its 1:1:1 molar ratio of sodium, calcium, and phosphate. This contrasts with the Ca/P ratios of major calcium phosphates like hydroxyapatite (1.67) and tricalcium phosphate (1.5). scispace.com
Structurally, NaCaPO₄ crystallizes in the orthorhombic system. iucr.orgmaterialsproject.org This is different from the hexagonal system of hydroxyapatite and the rhombohedral (for β-TCP) or monoclinic (for α-TCP) systems of tricalcium phosphate. The NaCaPO₄ structure consists of distinct strings of sodium atoms and phosphate tetrahedra alternating with strings of calcium atoms. iucr.org This ordered arrangement of multiple cations within the lattice is a key point of differentiation.
| Compound | Chemical Formula | Ca/P Ratio | Crystal System |
|---|---|---|---|
| This compound | NaCaPO₄ | 1.0 | Orthorhombic iucr.orgmaterialsproject.org |
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Hexagonal |
| β-Tricalcium Phosphate (β-TCP) | β-Ca₃(PO₄)₂ | 1.5 | Rhombohedral |
The reactivity and degradation of phosphate-based biomaterials are critical for their performance, especially in biomedical applications. The incorporation of sodium into the calcium phosphate structure significantly influences these properties.
Generally, the solubility of calcium phosphates increases as the Ca/P ratio decreases. The presence of Na⁺ ions in the NaCaPO₄ lattice tends to increase its solubility and degradation rate compared to pure calcium phosphates like hydroxyapatite, which is known for its very low solubility and high stability. upc.edu Studies have shown that amorphous (non-crystalline) calcium phosphates are typically the most reactive, followed by α-TCP, and then β-TCP. researchgate.net
In comparative in vitro studies, cements made with this compound demonstrated faster apatite-forming abilities in simulated body fluid than some commercial calcium phosphate cements. nih.gov The degradation rate is also influenced by textural properties such as porosity and specific surface area. upc.edunih.gov For instance, a calcium sodium potassium phosphate cement showed slightly higher degradation at 4 weeks compared to an α-TCP cement and phosphate glasses, though these differences became less pronounced over longer periods. nih.gov The higher reactivity of NaCaPO₄ can be advantageous in applications requiring bioresorbability, where the material is intended to be gradually replaced by new tissue. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
calcium;sodium;phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJQWWVWRCVQT-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaNaO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889621 | |
| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
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Molecular Weight |
158.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
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CAS No. |
13780-17-1, 15555-25-6, 65997-17-3 | |
| Record name | Calcium sodium phosphate | |
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| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
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| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
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| Record name | Calcium sodium phosphate | |
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| Record name | CALCIUM SODIUM PHOSPHATE | |
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Synthesis Methodologies and Controlled Fabrication of Calcium Sodium Phosphate
Aqueous Precipitation Routes
Aqueous precipitation is a versatile method for synthesizing calcium phosphate-based materials, including those incorporating sodium. This "bottom-up" approach involves the reaction of soluble precursors in a solvent, typically water, to form an insoluble product. The process allows for fine control over the material's properties by manipulating the reaction conditions. The supersaturation of the solution with respect to different calcium phosphate (B84403) phases is a key factor, influenced by parameters like pH, ionic concentration, and temperature. nih.gov
The pH of the reaction medium is a critical parameter in the synthesis of calcium phosphates, as it dictates the protonation state of phosphate ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) and thus the stability and solubility of various calcium phosphate phases. nih.gov For instance, the precipitation of calcium phosphates is generally more favorable under conditions with a higher pH, typically above 8.5. researchgate.net In the synthesis of calcium sodium phosphate, adjusting the pH can control the reaction kinetics and the final composition. The addition of NaOH, for example, can increase the solution's pH; increasing NaOH concentration has been shown to raise the optimal pH for the reaction while affecting the final calcium-to-phosphorus (Ca/P) molar ratio of the product. scielo.br
The ionic concentration and strength of the solution also play a significant role. The presence of non-reacting ions, such as those from NaCl, can modify the precipitation process. cambridge.org While often used to adjust the ionic strength of a solution, the specific effects of sodium ions can influence the type of calcium phosphate phase that forms. cambridge.orgnih.gov For example, in one study, the presence of 100.0 mM NaCl at a constant pH of 6.7 led to the co-precipitation of dicalcium phosphate dihydrate (DCPD), octacalcium phosphate (OCP), and calcium-deficient apatite (CDA), which was an unexpected outcome compared to the control without NaCl. cambridge.org The concentration of precursor ions, calcium and phosphate, directly impacts the supersaturation level, which is the driving force for nucleation and crystal growth. cdnsciencepub.com High concentrations of phosphate, in conjunction with high pH, can lead to the precipitation of calcium phosphate solids. nih.gov
| Parameter | Condition | Observed Effect | Reference |
|---|---|---|---|
| pH | >8.5 | Favorable for calcium phosphate precipitation. | researchgate.net |
| pH | Increased from 8 to 11 | Precipitated phase changes from dicalcium phosphate anhydrous (DCP) to hydroxyapatite (B223615) (HAP) and calcium carbonate. | researchgate.net |
| NaOH Concentration | Increased up to 0.100 M | Optimal pH for reaction increases, while the final Ca/P molar ratio decreases. | scielo.br |
| Ionic Species | Presence of Na+ ions | Influences the type of calcium-phosphate material formed. | nih.gov |
| Ionic Strength (NaCl) | 100.0 mM NaCl at pH 6.7 | Promoted the co-precipitation of DCPD, OCP, and CDA. | cambridge.org |
Temperature is a key thermodynamic variable that affects reaction kinetics, precursor solubility, and the phase stability of the resulting this compound. Syntheses can be conducted at a wide range of temperatures, from room temperature up to several hundred degrees Celsius in hydrothermal or solvothermal setups. nih.govmdpi.com For example, studies have shown that increasing the reaction temperature from 22°C to 45°C can promote the formation of more thermodynamically stable phases by accelerating the hydrolysis of initial precipitates like dicalcium phosphate dihydrate (DCPD). researchgate.net
In some advanced synthesis approaches, high temperatures are used to control the morphology of the final product. A single-phase method involving the injection of a phosphate precursor into a calcium precursor solution at temperatures between 200–330 °C has been used to create calcium phosphate nanorods and nanowires. acs.orgnih.gov In this method, increasing the temperature leads to the formation of more anisotropic (wire-like) structures. acs.orgnih.gov The duration of the reaction at a specific temperature also influences the final product, as crystal growth is a time-dependent process. nih.gov
| Temperature | Synthesis Method | Observed Effect | Reference |
|---|---|---|---|
| 22°C vs 45°C | Aqueous Precipitation | Higher temperature (45°C) promoted formation of more stable phases (OCP or HAP) due to accelerated DCPD hydrolysis. | researchgate.net |
| 200–330 °C | Single-Phase Injection | Controls nucleation-growth kinetics; higher temperatures favor the formation of more anisotropic nanowires. | acs.orgnih.gov |
| 40–60°C | Aqueous Precipitation | Monetite (CaHPO₄) is formed at higher temperatures within this range. | researchgate.net |
| 37 °C | Aqueous Precipitation | Synthesis carried out to mimic physiological temperature, resulting in brushite and other phases. | mdpi.com |
The choice of calcium and phosphate precursors is fundamental to the synthesis of this compound. Common calcium sources include soluble salts like calcium chloride (CaCl₂) and calcium nitrate (B79036) (Ca(NO₃)₂). mdpi.commdpi.comgoogle.com Phosphate sources often include various sodium phosphate salts such as dibasic sodium phosphate (Na₂HPO₄) or trisodium (B8492382) phosphate (Na₃PO₄), which also provide the necessary sodium ions for the final compound. nih.govmdpi.comgoogle.comyoutube.com The reaction between calcium chloride and sodium phosphate is a classic example of a double displacement reaction that yields a calcium phosphate precipitate. youtube.com
Stoichiometric control, or the precise molar ratio of the reactants, is crucial for obtaining the desired phase and composition. The calcium-to-phosphorus (Ca/P) molar ratio in the starting solution is a primary determinant of the final product. mdpi.com For instance, to form β-NaCaPO₄, powders can be prepared from precursors such as Ca(NO₃)₂ and Na₂HPO₄. mdpi.com The final Ca/P ratio of the precipitated solid can be different from the initial ratio in the mother solution, as the precipitation process is governed by the solubility product of the specific phase forming under the given conditions. mdpi.com Precise control over the amounts of precursors, often calculated using stoichiometric principles, ensures the formation of the target compound, such as producing a specific mass of calcium phosphate from known volumes and concentrations of calcium chloride and sodium phosphate solutions. youtube.com
Solid-State Reaction Pathways
Solid-state synthesis involves the reaction between solid reactants at high temperatures, without the use of a solvent. This method is a common industrial process for producing ceramics and inorganic powders due to its scalability and use of potentially low-cost precursors. sphinxsai.comresearchgate.net
High-temperature calcination is a direct method for producing this compound. google.com This process typically involves mixing fine powders of calcium and phosphate-containing precursors and heating them at elevated temperatures for an extended period. google.comsphinxsai.com The high thermal energy provides the activation energy needed for the solid-state diffusion and reaction to occur.
A specific example is the production of CaNaPO₄ by reacting dibasic calcium phosphate (CaHPO₄) with sodium carbonate (Na₂CO₃). google.com In one reported synthesis, a mixture of these precursors was calcined at 1,200°C for 5 hours, resulting in a white, sintered product identified as a mixture of the high and low-temperature modifications of CaNaPO₄. google.com Another experiment demonstrated that heating a similar mixture at a lower temperature of 600°C in a rotary kiln also yields the desired product. google.com The calcination temperature not only drives the reaction but also influences the crystallinity and phase purity of the final material. taylors.edu.myresearchgate.net For example, in the synthesis of hydroxyapatite, increasing the calcination temperature generally leads to an increase in crystallite size. taylors.edu.my
| Precursors | Temperature | Time | Product | Reference |
|---|---|---|---|---|
| Dibasic calcium phosphate, Sodium carbonate | 1,200 °C | 5 hours | Mixture of high and low-temperature CaNaPO₄ | google.com |
| Dibasic calcium phosphate, Sodium carbonate | 600 °C | Not specified | Product containing CaNaPO₄ with a pH of 8.5 in suspension | google.com |
| Calcium carbonate (CaCO₃), Dicalcium phosphate anhydrous (CaHPO₄) | 1,500 °C | 7-12 hours | Pure tetracalcium phosphate (TTCP) | sphinxsai.com |
| CaCO₃ or CaO, Dicalcium phosphate dihydrate (DCPD) | 1,100 °C | Not specified | Mostly β-tricalcium phosphate (β-TCP) | researchgate.net |
Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical transformations at or near room temperature. researchgate.net This method can produce nanocrystalline powders and can sometimes drive reactions that are difficult to achieve through conventional heating. researchgate.net
In the context of calcium phosphates, mechanochemical activation has been used to synthesize biphasic powders of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP). researchgate.netscientific.net The process involves milling starting materials, such as calcium hydrogen-phosphate dihydrate (brushite, CaHPO₄·2H₂O) and calcium carbonate (CaCO₃), in a planetary mill. scientific.net The milling time is a critical parameter that influences the ratio of the resulting phases in the final product after subsequent calcination. scientific.net For example, one study found that milling a mixture for 4 hours followed by calcination at 900°C produced a powder with a HA/β-TCP ratio of 85:15, and the proportion of β-TCP increased with longer milling times. scientific.net It has also been noted that mechanochemical activation of powder mixtures containing HAP and sodium dihydrophosphate can lead to the formation of calcium phosphates with a Ca:P ratio of 1, as well as double sodium calcium ortho- and metaphosphates upon heating. msu.ru This approach offers a pathway to produce complex phosphate compounds through the energetic mixing and reaction of solid precursors. msu.ru
Hydrothermal and Solvothermal Techniques
Hydrothermal and solvothermal synthesis are prominent methods for producing calcium phosphate-based materials, including this compound. mdpi.comacs.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous organic solvents (solvothermal) at elevated temperatures and pressures within a sealed vessel, such as an autoclave. mdpi.com The choice of solvent, temperature, pressure, reaction time, and precursor concentration significantly influences the resulting product's crystal structure, morphology, and properties. mdpi.com
In a typical hydrothermal process, soluble salts of calcium and phosphate are dissolved in water and heated. The elevated temperature and pressure facilitate the dissolution of reactants and accelerate the crystallization process, leading to the formation of well-defined crystals. mdpi.comnih.gov Microwave-assisted hydrothermal synthesis is a variation that utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. nih.govnih.gov This approach can significantly shorten the reaction time from hours or days to mere minutes, enhancing reaction rates and efficiency. nih.govnih.gov
Solvothermal synthesis, on the other hand, employs organic solvents instead of water. mdpi.com This allows for reactions at even higher temperatures and pressures, which can increase reactant solubility and promote faster reaction rates, offering greater control over the final product's characteristics. mdpi.com For instance, the use of water-ethanol mixed solutions in a solvo-hydrothermal reaction has been shown to produce nanostructures of hydroxyapatite and dicalcium phosphate anhydrous. researchgate.net
Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis | Influence on Product |
| Solvent | Water | Organic Solvents (e.g., ethanol) | Affects reactant solubility and reaction kinetics. mdpi.com |
| Temperature | Typically 100-300°C nih.gov | Can exceed 300°C mdpi.com | Higher temperatures generally lead to increased crystallinity and larger particle sizes. mdpi.com |
| Pressure | Autogenous (self-generated) | Higher than hydrothermal mdpi.com | Influences crystal growth and phase formation. mdpi.com |
| Reaction Time | Hours to days (conventional), minutes (microwave-assisted) nih.govnih.gov | Variable, can be rapid mdpi.com | Affects the degree of crystallization and phase purity. |
| Precursors | Soluble calcium and phosphate salts (e.g., CaCl₂, Na₂HPO₄) mdpi.com | Metal alkoxides, inorganic salts mdpi.com | Determines the chemical composition of the final product. |
Flux Growth Methods
The flux growth method, also known as molten salt synthesis, is a high-temperature solution growth technique used to produce high-quality, large single crystals of materials that have high melting points or decompose before melting. researchgate.netrsc.org In this method, the constituent components of the desired crystal (the solute) are dissolved in a low-melting-point inorganic salt (the flux). rsc.org The mixture is heated to a temperature where the solute dissolves in the molten flux, and then slowly cooled, allowing the desired crystals to precipitate from the saturated solution. researchgate.net
The choice of flux is critical and depends on its ability to dissolve the reactants, its melting point, volatility, and ease of removal after crystal growth. rsc.org Common fluxes include alkali halides like sodium chloride (NaCl) and potassium chloride (KCl), as well as borates and phosphates. researchgate.netrsc.org For example, calcium chlorapatite whiskers have been successfully fabricated using a sodium chloride flux. researchgate.net The cooling rate is a key parameter that influences the size and morphology of the grown crystals. researchgate.net Rapid cooling often leads to the formation of smaller, needle-like crystals (whiskers), while slower cooling rates can yield larger, more prismatic crystals. researchgate.net
Advanced Synthesis Techniques
Pechini Method for Nanocrystalline Forms
The Pechini method is a sol-gel type process that is particularly effective for synthesizing multi-component oxide ceramics, including nanocrystalline calcium phosphates like hydroxyapatite. nih.govresearchgate.net This technique involves the formation of a polymeric resin through the polyesterification of a chelating agent, typically citric acid, with a polyhydroxy alcohol, such as ethylene (B1197577) glycol. nih.gov Metal cations, in this case, calcium and phosphate precursors, are dissolved in the solution and form stable chelates with the citric acid.
Upon heating, the mixture undergoes polymerization, trapping the metal ions homogeneously within the polymer matrix. Subsequent calcination at high temperatures (e.g., 1000°C) burns off the organic components, leaving behind a highly uniform, nanocrystalline ceramic powder. researchgate.net A modification of this method, using a non-stoichiometric Ca/P molar ratio greater than 1.67, results in a mixture of hydroxyapatite nanocrystals and a removable calcium oxide (CaO) matrix. nih.govresearchgate.net The CaO can be subsequently washed away, yielding well-dispersed hydroxyapatite nanoparticles. nih.govresearchgate.net
Flow-Driven Self-Assembly and Hybrid Material Formation
Flow-driven self-assembly is an innovative technique for creating complex, organized structures, including hybrid materials. bohrium.comrsc.org This method often involves the injection of one reactant solution into another, leading to precipitation and the formation of self-assembled architectures. bohrium.comacs.org In the context of calcium phosphate, injecting a sodium phosphate solution into a calcium chloride reservoir can produce a variety of structures, from membranes to tubular and budding patterns. bohrium.comrsc.orgacs.org
This process can be used to create organic-inorganic hybrid materials. For instance, by adding sodium phosphate to a sodium alginate solution and injecting it into a calcium chloride solution, hybrid structures of calcium phosphate and calcium alginate are formed. bohrium.comrsc.org The morphology and properties of these hybrid materials are influenced by factors such as the concentration of the reactants and the injection flow rate. bohrium.comacs.orgrsc.org The resulting hybrid membranes can exhibit interesting viscoelastic and electrochemical properties. bohrium.comrsc.org This approach offers a pathway to designing and growing complex materials with tailored functionalities. ulb.be
Incorporation of Doping Elements
The properties of this compound can be further tailored by the controlled incorporation of doping elements. This involves the substitution of calcium or other ions in the crystal lattice with other cations, which can significantly influence the material's biological and physicochemical characteristics. nih.gov
Cationic Substitutions (e.g., Magnesium, Strontium, Zinc)
The substitution of calcium ions (Ca²⁺) with other divalent cations such as magnesium (Mg²⁺), strontium (Sr²⁺), and zinc (Zn²⁺) is a common strategy to enhance the properties of calcium phosphates. nih.govnih.gov These trace elements are naturally present in bone and play vital roles in its formation and health. nih.gov
Magnesium (Mg²⁺): Magnesium is known to stimulate osteoblast proliferation and can be incorporated into the hydroxyapatite lattice. nih.gov However, Mg doping can sometimes lead to a partial decomposition of hydroxyapatite into β-tricalcium phosphate at elevated temperatures. nih.gov
Strontium (Sr²⁺): Strontium is chemically similar to calcium and can readily substitute for it in the crystal lattice of various calcium phosphate phases. rsc.org This substitution can increase the solubility and affect the setting characteristics of calcium phosphate cements. rsc.org Due to its larger ionic radius compared to calcium, strontium substitution typically causes an increase in the lattice parameters. rsc.org
Zinc (Zn²⁺): Zinc is recognized for its role in enhancing bone growth and inhibiting osteoclast activity. mdpi.commdpi.com The incorporation of zinc into the β-tricalcium phosphate structure has been shown to occur by substituting calcium ions, which can lead to a reduction in the cell parameters due to the smaller ionic radius of Zn²⁺. nih.gov
The extent of substitution and the specific site occupancy of the doping cations depend on factors such as the ionic radius of the dopant and the synthesis conditions. nih.gov These cationic substitutions provide a powerful tool for fine-tuning the properties of this compound for various applications.
Anionic Modifications
The apatite structure, which is the foundational crystal lattice for this compound, is remarkably tolerant of a wide range of ionic substitutions. researchgate.net This flexibility allows for the modification of its chemical and physical properties by replacing the constituent anions, primarily the phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups, with other anions. These anionic modifications are a key strategy in the controlled fabrication of this compound-based materials to tailor their properties for specific applications. The most extensively studied anionic substitutions involve carbonate (CO₃²⁻) and fluoride (B91410) (F⁻) ions.
Carbonate Substitution
The incorporation of carbonate ions into the apatite lattice is of significant interest as it mimics the composition of biological apatite found in bone and teeth. researchgate.netnih.gov Carbonate can substitute for two different anionic sites in the apatite structure, referred to as A-type and B-type substitution.
A-type substitution: The carbonate ion replaces a pair of hydroxyl (OH⁻) ions in the hexagonal channels of the apatite structure.
B-type substitution: The carbonate ion replaces a phosphate (PO₄³⁻) group within the crystal lattice. mcgill.ca
The presence of sodium is often crucial for facilitating B-type substitution. To maintain charge neutrality when the trivalent phosphate group (PO₄³⁻) is replaced by a divalent carbonate group (CO₃²⁻), a concurrent substitution in the cation sublattice is required, such as the replacement of a divalent calcium ion (Ca²⁺) with a monovalent sodium ion (Na⁺). researchgate.netresearchgate.net This coupled substitution mechanism can be represented as: Ca²⁺ + PO₄³⁻ ↔ Na⁺ + CO₃²⁻.
Research has shown that the incorporation of carbonate ions leads to distinct changes in the apatite crystal lattice. B-type substitution, where the larger tetrahedral phosphate group is replaced by the smaller, planar carbonate group, typically results in a decrease in the a-axis lattice parameter and an increase in the c-axis lattice parameter. researchgate.net These structural modifications also influence the material's properties, often leading to increased solubility and structural disorder compared to pure hydroxyapatite. nih.gov
Wet precipitation methods are commonly employed to synthesize carbonate-substituted this compound. imc.ac.at For instance, a suite of sodium-bearing type A–B carbonate hydroxyapatites has been synthesized at high temperatures (1200°C) and pressures (0.5–1.0 GPa) using starting materials like calcium hydrogen phosphate (CaHPO₄), sodium carbonate (Na₂CO₃), calcium hydroxide (B78521) (Ca(OH)₂), and calcium carbonate (CaCO₃). mcgill.ca The resulting apatites showed significant carbonate content (up to 11.1 wt%), with both A-type and B-type substitutions occurring. mcgill.ca
Table 1: Effect of Carbonate Substitution on Apatite Lattice Parameters This table summarizes findings from various studies on the impact of carbonate incorporation on the crystal lattice dimensions of apatite structures.
| Sample Description | Carbonate Content (wt%) | a-axis (Å) | c-axis (Å) | Reference |
| Carbonated Apatite | ~6% | Decrease | Increase | researchgate.net |
| Na-bearing A-B type Apatite | 11.1% | 9.3855 | 6.9142 | mcgill.ca |
| Carbonated Hydroxyapatite | ~5% | Not specified | Not specified | nih.gov |
| Biphasic Calcium Phosphate | 3% | 9.421 (Apatite phase) | 6.884 (Apatite phase) | functmaterials.org.ua |
Fluoride Substitution
Fluoride (F⁻) is another common anionic substituent in the apatite lattice. It typically replaces the hydroxyl (OH⁻) ion in the apatite channels (A-site substitution), forming fluorapatite (B74983) (Ca₁₀(PO₄)₆F₂). This substitution has a significant stabilizing effect on the crystal structure. The fluoride ion is smaller than the hydroxyl group and sits (B43327) more centrally within the channel, leading to a more compact and stable lattice. researchgate.net This increased stability results in lower solubility compared to hydroxyapatite.
The synthesis of fluoride-substituted calcium phosphate can be achieved through various methods, including precipitation from aqueous solutions containing fluoride ions. nih.gov Studies have shown that even low concentrations of fluoride (e.g., 0.1–2 mg/l) in a calcifying solution can promote the formation of fluoridated hydroxyapatite. nih.gov The morphology of the resulting crystals can also be influenced by the fluoride concentration, with higher concentrations tending to produce needle-like apatite crystals. nih.gov
While less common than OH⁻ substitution, the direct replacement of the PO₄³⁻ group by fluoride is not a primary mechanism due to significant charge and size differences. The principal role of fluoride as an anionic modification in calcium phosphate systems is its incorporation into the hydroxyl channels.
Other Anionic Modifications
The versatility of the apatite structure allows for other anionic substitutions beyond carbonate and fluoride.
Silicate (B1173343) Substitution: The phosphate group can be partially replaced by silicate (SiO₄⁴⁻) ions. researchgate.net Synthesis of silicate-substituted calcium phosphates can be performed via precipitation from mixed-anionic aqueous solutions containing precursors like calcium nitrate, sodium hydrogen phosphate, and sodium silicate. mdpi.comresearchgate.net This substitution introduces different chemical functionalities and can influence the biological response to the material.
Vanadate (B1173111) Substitution: Research has also explored the substitution of phosphate groups with vanadate (VO₄³⁻) groups in apatite-like structures, creating compounds such as Ca₁₀(PO₄)₆-ₓ(VO₄)ₓF₂. functmaterials.org.ua This type of substitution significantly alters the electronic structure of the material. functmaterials.org.ua
These anionic modifications underscore the high degree of compositional flexibility in this compound and related apatitic compounds, enabling the fine-tuning of their structural and chemical characteristics.
Crystallography and Advanced Structural Elucidation of Calcium Sodium Phosphate Phases
Crystalline Structures of Calcium Sodium Phosphate (B84403) Polymorphs
The crystalline forms of calcium sodium phosphate exhibit distinct structural arrangements, known as polymorphs. The study of these structures is fundamental to understanding the material's properties and behavior.
Identification of Space Groups and Unit Cell Parameters
Crystallographic studies have identified different polymorphs of this compound, each characterized by a unique space group and unit cell parameters. One well-characterized polymorph is the orthorhombic form. Its crystallographic details are summarized in the table below.
Another significant polymorph is β-rhenanite. While its synthesis and properties have been investigated, detailed crystallographic data remains a subject of ongoing research. Studies have shown that β-rhenanite can be formed through the calcination of precursor materials at temperatures between 300 and 600°C. nih.govresearchgate.netnih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2_1 |
| a (Å) | 5.479 |
| b (Å) | 9.206 |
| c (Å) | 20.658 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Analysis of Atomic Coordination Environments
The arrangement of atoms and their coordination environments are crucial in defining the crystal structure and properties of this compound. In the phosphate group (PO₄³⁻), a central phosphorus atom is tetrahedrally coordinated to four oxygen atoms. mdpi-res.com
In various calcium phosphate structures, the calcium ion (Ca²⁺) can exhibit different coordination numbers. For instance, in one polymorph of tricalcium phosphate, there are two distinct Ca²⁺ sites: one with a 6-coordinate geometry and another with a 10-coordinate geometry. x-mol.net In a calcium-sodium based water-soluble coordination polymer, the Ca²⁺ ions are coordinated by oxygen atoms from the surrounding ligands. researchgate.net Similarly, the sodium ion (Na⁺) coordination is influenced by its immediate atomic neighbors. Molecular dynamics simulations of calcium-sodium-phosphate species have been used to study these coordination environments. rsc.orgosti.gov
Crystal Growth Mechanisms
The formation of crystalline this compound often proceeds through the transformation of an amorphous precursor. For instance, biphasic β-rhenanite and hydroxyapatite (B223615) biomaterials can be synthesized from a gel-like, poorly-crystallized precursor precipitate. nih.govresearchgate.netnih.gov This amorphous-to-crystalline transformation is a key aspect of the crystal growth mechanism.
The crystallization process can be influenced by various factors, including temperature and the presence of other ions. The growth of β-rhenanite crystals has been observed to increase with rising firing temperatures during synthesis. mdpi.com The transformation from an amorphous phase to a crystalline one, such as β-tricalcium phosphate, often involves nucleation and growth processes. nycu.edu.tw These processes can be controlled by factors like the interface between the growing crystal and the surrounding medium or by the diffusion of ions. nycu.edu.tw
Amorphous this compound Phases
In addition to its crystalline forms, this compound can exist in an amorphous state, lacking the long-range periodic order of a crystal lattice. This amorphous phase plays a significant role as a precursor in the formation of crystalline structures.
Characterization of Short-Range Order
Amorphous calcium phosphate (ACP) is not entirely disordered at the atomic scale. It exhibits short-range order, meaning that while there is no repeating pattern over long distances, there is a degree of structural organization in the immediate vicinity of each atom. nih.gov This short-range order is a defining characteristic of the amorphous state and has been the subject of extensive research. osti.govresearchgate.net The initial precipitates in the formation of calcium phosphates are often amorphous, and their structure is influenced by factors such as the initial ratio of calcium to phosphorus ions. acs.org
Investigation of Cluster Formations (e.g., Posner-like Clusters)
A key feature of the short-range order in amorphous calcium phosphate is the formation of distinct ionic clusters. The most well-known of these are Posner's clusters, which are thought to have the chemical formula Ca₉(PO₄)₆. nih.govx-mol.netrsc.orgresearchgate.netgoldschmidtabstracts.info These nanometer-sized clusters are considered the basic building blocks of amorphous calcium phosphate. researchgate.netgoldschmidtabstracts.info
Molecular dynamics simulations have provided valuable insights into the formation and structure of these clusters. nih.govrsc.orggoldschmidtabstracts.info These studies have shown that the stoichiometry of the clusters can be influenced by the ionic composition of the surrounding solution. nih.govgoldschmidtabstracts.info Notably, in solutions containing a mixture of sodium and calcium ions, sodium ions can partially substitute for calcium within the Posner-like clusters. nih.govrsc.orggoldschmidtabstracts.info This substitution typically occurs in the outer layer of the cluster. rsc.org These clusters can then connect via phosphate groups, acting as bridges between their central calcium ions. nih.govgoldschmidtabstracts.info
Structural Evolution During Phase Transformations
This compound materials can exist in various crystalline and amorphous forms, and the transition between these states is a critical area of study. The crystallization of amorphous calcium phosphate (ACP) into crystalline phases like tricalcium phosphate (TCP) is highly dependent on factors such as temperature and the presence of substituent ions. acs.org
The transformation process often begins with the formation of a poorly crystalline structure at lower temperatures, which evolves into more defined phases as the temperature increases. For instance, in certain synthesis routes, an initial amorphous phase crystallizes into a metastable high-temperature α-TCP form, which then gradually transforms into the more stable low-temperature β-TCP polymorph upon further heating. acs.org The β-TCP phase typically crystallizes in the rhombohedral crystal system (space group R3c), while the α-TCP phase is characterized by a monoclinic structure (space group P21/a). acs.org
The presence of different ions within the structure can significantly influence these transformations. Studies have shown that substituting calcium with smaller ions can promote the formation of β-TCP at lower temperatures compared to pure ACP. Conversely, the introduction of larger ions can stabilize the α-TCP crystal structure, preventing its transition to β-TCP. acs.org The nature and concentration of these ionic substitutions are therefore key parameters in controlling the final phase composition of the material. acs.org
Advanced Diffraction Techniques
Diffraction methods are indispensable tools for the structural characterization of crystalline materials like this compound. By analyzing the way radiation, such as X-rays or neutrons, is scattered by the atomic lattice, researchers can deduce the arrangement of atoms, identify crystalline phases, and quantify their proportions in a mixture.
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a this compound sample. medcraveonline.com Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint" that allows for its identification by comparison with standard patterns from databases like the International Centre for Diffraction Data (ICDD), formerly the Joint Committee for Powder Diffraction Standards (JCPDS). rsc.orgnyu.edu For example, XRD has been used to identify the formation of NaCaPO₄ alongside hydroxyapatite in materials prepared under specific conditions. nih.gov
Beyond qualitative identification, XRD is a powerful tool for quantitative phase analysis. The Rietveld refinement method is a particularly robust analytical approach that involves fitting a calculated diffraction pattern, based on a structural model, to the entire experimental pattern. medcraveonline.comnih.gov This method can accurately determine the weight percentage of each crystalline phase in a multiphase sample without the need for internal or external standards. nih.govscielo.sa.cr It also allows for the refinement of lattice parameters, which can provide information on ionic substitutions or defects within the crystal structure. nih.gov Furthermore, by modeling the background signal, the presence and quantity of any amorphous calcium phosphate content can be estimated. nih.gov
Table 1: Example of Phases Identified in a Calcium Phosphate Sample using XRD
| Crystalline Phase | Weight Percentage (%) | Crystal System | Reference |
|---|---|---|---|
| Monetite (CaHPO₄) | 75 | Triclinic | scielo.sa.cr |
| Brushite (CaHPO₄·2H₂O) | 25 | Monoclinic | scielo.sa.cr |
Neutron powder diffraction offers unique advantages that are complementary to XRD for structural analysis. While X-rays interact with an atom's electron cloud, neutrons scatter from the atomic nuclei. psi.ch This fundamental difference makes neutrons particularly sensitive to the positions of light elements, such as hydrogen, which are difficult to locate accurately with X-rays. psi.ch It also allows for the differentiation between elements with similar atomic numbers (e.g., Fe and Co) or different isotopes of the same element. psi.ch
In the context of calcium sodium phosphates, which may contain hydroxyl groups or hydrated water, neutron diffraction is invaluable for precisely determining the location of hydrogen atoms and understanding the hydrogen-bonding network within the crystal structure. mdpi.com By refining the crystal structure using neutron diffraction data, researchers can obtain highly precise fractional atomic coordinates and occupation factors for each atom in the unit cell. psi.ch This leads to reliable calculations of interatomic bond distances and angles. psi.ch A combined study using both neutron and X-ray diffraction on whitlockite, a natural calcium phosphate that can incorporate sodium, demonstrated the power of this dual approach. Neutron diffraction data allowed for a detailed definition of the hydrogen-bond system associated with the [PO₃(OH)] structural unit. mdpi.com
When a sufficiently large and high-quality single crystal of a this compound phase is available, single-crystal X-ray diffraction provides the most definitive and detailed structural information. Unlike powder diffraction, which averages information from countless randomly oriented crystallites, single-crystal XRD measures the diffraction from a single, ordered lattice. This results in a much higher resolution dataset, allowing for the unambiguous determination of the crystal's space group and the precise coordinates of every atom within the unit cell.
A single-crystal XRD study on a sodium-containing whitlockite, for example, refined the structure to a high degree of accuracy (R1 = 2.43%). mdpi.com This level of precision allows for a detailed analysis of the coordination environments of the calcium and sodium ions, the geometry of the phosphate tetrahedra, and the specific sites occupied by substituent ions.
Table 2: Example of Unit Cell Parameters Determined by Diffraction Techniques for a Na-bearing Whitlockite
| Technique | a (Å) | c (Å) | V (ų) | Reference |
|---|---|---|---|---|
| Single Crystal XRD | 10.3685(4) | 37.1444(13) | 3458.2(3) | mdpi.com |
| Neutron Powder Diffraction | 10.357(3) | 37.095(15) | 3446(2) | mdpi.com |
Spectroscopic and Resonant Techniques for Structural Insights
While diffraction techniques are excellent for determining long-range order in crystalline materials, spectroscopic methods provide complementary information about the local atomic environment, chemical bonding, and short-range order, which is particularly useful for amorphous or poorly crystalline phases.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that probes the local chemical environment of NMR-active nuclei, such as ³¹P and ²³Na. lancs.ac.uk For phosphate-based materials, ³¹P NMR is especially informative. The chemical shift of a ³¹P nucleus is highly sensitive to its local bonding environment, specifically the number of bridging oxygen atoms connecting its PO₄ tetrahedron to other phosphate units. This is often described using Qⁿ notation, where 'n' is the number of bridging oxygens. rsc.org
Q⁰ : Isolated orthophosphate units (PO₄³⁻)
Q¹ : Pyrophosphate or end-groups of phosphate chains
Q² : Middle groups in phosphate chains or rings
Q³ : Branching points in a phosphate network
By deconvoluting the ³¹P Magic Angle Spinning (MAS) NMR spectrum, the relative amounts of these different structural units can be quantified, providing a detailed picture of the phosphate network's connectivity. rsc.org Studies on this compound glasses have used ³¹P MAS NMR to show how the glass structure changes from short chains (dominated by Q¹ and Q² species) to a more polymerized network (with an increase in Q³ species) as the phosphate content varies. rsc.orgrsc.org
²³Na NMR can similarly provide insights into the local environment of sodium ions within the structure, complementing the information obtained from ³¹P NMR and diffraction techniques. rsc.org The combination of these techniques provides a comprehensive understanding of the atomic-level structure of this compound phases. rsc.org
Table 3: Example ³¹P NMR Chemical Shifts and Assignments for this compound Materials
| Qⁿ Species | Typical Chemical Shift Range (ppm) | Structural Unit | Reference |
|---|---|---|---|
| Q⁰ | ~4 to 0 | Orthophosphate | rsc.org |
| Q¹ | ~-5 to -12 | Pyrophosphate / Chain End-groups | rsc.orgrsc.org |
| Q² | ~-18 to -25 | Chain Middle-groups | rsc.orgrsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to investigate the vibrational modes of molecules and crystal lattices. When applied to this compound (NaCaPO₄), these complementary methods provide detailed insights into the local structure and symmetry of the phosphate (PO₄³⁻) tetrahedra, which are the fundamental building blocks of the crystal.
The vibrational modes of the phosphate ion in a solid-state structure are classified as either internal or external. Internal modes involve the vibrations within the PO₄³⁻ anion itself, while external modes arise from the motions of the entire phosphate group and the cations (Ca²⁺ and Na⁺) within the crystal lattice uu.nl. The internal modes are of primary interest for characterizing the phosphate group and are categorized into four fundamental vibrations based on the symmetry of a free tetrahedral ion (T_d symmetry):
Symmetric stretching (ν₁): An in-phase, symmetric stretching of all four P-O bonds.
Symmetric bending (ν₂): A symmetric bending motion of the O-P-O angles.
Asymmetric stretching (ν₃): An out-of-phase, asymmetric stretching of the P-O bonds.
Asymmetric bending (ν₄): An asymmetric bending of the O-P-O angles.
In a theoretical, perfectly symmetrical tetrahedron, the ν₁ and ν₂ modes are only Raman active, while the ν₃ and ν₄ modes are active in both IR and Raman spectroscopy. However, in a crystal lattice like that of this compound, the PO₄³⁻ group occupies a site with lower symmetry than T_d. This reduction in symmetry causes the degeneracy of the vibrational modes to be lifted, resulting in the splitting of the ν₂, ν₃, and ν₄ bands into multiple distinct peaks. Furthermore, modes that were previously inactive in one of the spectroscopies (like the ν₁ mode in IR) may become active uu.nl. Analysis of these spectral features, such as the number of observed bands and their positions, allows for a detailed understanding of the phosphate group's local environment.
Research on various phosphate compounds provides a basis for assigning the observed vibrational bands in this compound. The ν₁ symmetric stretching mode is typically the most intense peak in the Raman spectrum, appearing as a sharp band around 940-980 cm⁻¹. The ν₃ asymmetric stretching modes are observed at higher wavenumbers, generally in the 1000-1150 cm⁻¹ region, and are typically strong in the IR spectrum. The bending modes, ν₂ and ν₄, appear at lower frequencies, with ν₄ in the 550-620 cm⁻¹ range and ν₂ around 400-480 cm⁻¹ aps.orgresearchgate.netmdpi.com.
While specific, complete experimental data for pure, crystalline β-NaCaPO₄ (rhenanite) is not extensively tabulated in readily available literature, analysis of related biphasic systems and similar compounds allows for the assignment of characteristic vibrational frequencies nih.gov. The table below summarizes the typical wavenumber ranges for the fundamental vibrational modes of the PO₄³⁻ group in phosphate materials, which are representative of what is expected for this compound.
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Primary Activity |
|---|---|---|---|
| ν₁ (A₁) | Symmetric P-O Stretch | 940 - 980 | Raman (Strong) |
| ν₂ (E) | Symmetric O-P-O Bend | 400 - 480 | Raman (Weak) |
| ν₃ (T₂) | Asymmetric P-O Stretch | 1000 - 1150 | IR (Strong), Raman (Medium) |
| ν₄ (T₂) | Asymmetric O-P-O Bend | 550 - 620 | IR (Strong), Raman (Medium) |
X-ray Absorption Fine Structure (EXAFS) Analysis
X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique for probing the local atomic environment around a selected atomic species in a material. It provides quantitative information on the number of neighboring atoms (coordination number, N), the average distance to these atoms (interatomic distance or bond length, R), and the degree of local structural disorder (Debye-Waller factor, σ²). The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields the precise structural parameters.
In the study of this compound, EXAFS can be applied by tuning the incident X-ray energy to the absorption edge of each constituent element (Ca, Na, and P). This allows for an independent investigation of the local environment around each type of atom.
Ca K-edge EXAFS: Probes the coordination environment of the calcium atoms. It provides information on the number of nearest-neighbor oxygen atoms, the Ca-O bond lengths, and potentially the distances to the next-nearest neighbors, such as phosphorus (Ca-P) or other cations (Ca-Ca, Ca-Na).
Na K-edge EXAFS: Characterizes the local structure around the sodium atoms, determining the Na-O coordination number and distances. This is crucial for understanding how the monovalent sodium cation is incorporated into the phosphate structure.
P K-edge EXAFS: Reveals the structure of the phosphate tetrahedron. It precisely measures the P-O bond length and can help identify distortions in the PO₄ group and its connectivity to surrounding Ca and Na ions (P-Ca, P-Na distances).
The EXAFS signal arises from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered by neighboring atoms. Analysis of the resulting oscillations in the X-ray absorption coefficient yields a radial distribution function centered on the absorbing atom.
Although a comprehensive EXAFS study providing specific structural parameters for crystalline NaCaPO₄ is not prominently available in the reviewed literature, data from a wide range of related phosphate compounds and glasses provide well-established typical values for these local environments. For instance, in many crystalline calcium phosphates, calcium is often found in 6- to 8-fold coordination with oxygen, with Ca-O bond lengths typically ranging from 2.3 to 2.8 Å. Sodium in phosphate glasses and crystals also exhibits various coordination environments, commonly from 6 to 8, with Na-O distances averaging around 2.3 to 2.7 Å. The P-O bond within the phosphate tetrahedron is covalent and much shorter, typically around 1.52-1.55 Å mdpi.comslu.se.
The following table summarizes the expected structural parameters for the local atomic environment in this compound, based on typical findings in related crystalline phosphate materials.
| Absorbing Atom - Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R) [Å] | Significance |
|---|---|---|---|
| P - O | ~4 | 1.52 - 1.55 | Defines the rigid PO₄ tetrahedral unit. |
| Ca - O | 6 - 8 | 2.30 - 2.80 | Characterizes the primary coordination sphere of calcium. |
| Na - O | 6 - 8 | 2.30 - 2.70 | Characterizes the primary coordination sphere of sodium. |
| P - Ca/Na | Variable | 3.10 - 3.50 | Describes the connectivity between phosphate tetrahedra and cations. |
Computational and Theoretical Investigations of Calcium Sodium Phosphate Systems
First-Principles Calculations (e.g., Density Functional Theory - DFT)
First-principles calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of materials from the fundamental laws of quantum mechanics. These calculations provide a detailed understanding of the electronic and structural characteristics of calcium sodium phosphate (B84403).
DFT calculations have been utilized to analyze the electronic properties of phosphate-based materials, including systems where calcium sodium phosphate phases are formed. Studies on sodium-doped hydroxyapatite (B223615), for instance, have shown that the introduction of sodium can lead to the formation of a distinct this compound phase at higher concentrations colab.ws. Theoretical calculations within the DFT framework for such systems have revealed changes in the electronic bandgap. As sodium content increases, a continuous decrease in the bandgap has been observed, indicating altered electronic conductivity and reactivity of the material colab.ws.
Table 1: Theoretical Electronic Properties of Sodium-Doped Apatite Systems Forming this compound
| Property | Observation | Computational Method |
|---|---|---|
| Bandgap | Continuous decrease from 4.7109 eV to 3.7982 eV with increasing dopant levels colab.ws. | Density Functional Theory (DFT) colab.ws |
This interactive table summarizes the calculated electronic and physical properties based on DFT studies.
DFT is also used to determine the energetic stability of different crystal structures and the viability of ion substitutions. Ab initio DFT calculations have been performed to study the stability of Posner's clusters (Ca₉(PO₄)₆), which are considered precursors in the formation of calcium phosphates rsc.org. These studies have investigated the effects of substituting calcium ions with other ions, such as sodium, on the cluster's stability rsc.org. The calculations help in understanding how the presence of sodium ions in a physiological environment can influence the formation and structure of these initial clusters rsc.org. While extensive DFT studies on the bulk crystal phases of pure CaNaPO₄ are not widely detailed in the provided context, the principles are applied to understand its structural analogs and related substituted compounds dntb.gov.uaacs.org.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for investigating dynamic processes such as nucleation, growth, and ion aggregation in aqueous environments.
MD simulations provide an unparalleled view of the early stages of amorphous calcium phosphate nucleation, a process where sodium ions can play a significant role. Simulations have validated the role of Posner's clusters as fundamental building blocks in the nucleation process rsc.orgucl.ac.uk. The research reveals the structure and composition of the species that form during the initial stages of nucleation at a scale that is difficult to observe experimentally rsc.orgucl.ac.uk. These Posner-like clusters can aggregate and connect via phosphate groups, which act as bridges between the central calcium ions of different clusters, representing a key step in the growth of larger particles rsc.orgucl.ac.uk.
The accuracy of MD simulations is highly dependent on the quality of the interatomic potentials, or force fields, that describe the interactions between atoms. For complex systems like this compound glasses (CaO–Na₂O–P₂O₅), significant effort has been dedicated to developing robust force fields aip.orgresearchgate.net.
Two main types of force fields have been developed:
Reactive Force Fields (ReaxFF): A reactive force field (ReaxFF) has been specifically developed to simulate phosphate-based glasses, including the interactions between phosphorus and calcium atoms aip.orgresearchgate.netacs.orgnih.govresearchgate.net. ReaxFF can describe the formation and dissociation of chemical bonds, making it suitable for studying the dissolution and degradation of these materials in aqueous environments aip.org. The parameters for this force field are typically optimized using data from quantum-mechanical calculations aip.orgresearchgate.netresearchgate.net.
Shell-Model Force Fields: Non-reactive, polarizable force fields have also been developed to model the intramolecular and interatomic interactions of calcium-sodium-phosphate species rsc.orgucl.ac.ukresearchgate.net. In one such model, phosphate interactions are described by a combination of Morse and Coulombic potentials, while non-bonded interactions are handled by Buckingham potentials rsc.orgucl.ac.uk. This type of force field often uses a shell model to account for the electronic polarisability of ions, particularly oxygen rsc.orgucl.ac.uk.
Table 2: Comparison of Force Fields for this compound Systems
| Force Field Type | Key Features | Typical Application |
|---|---|---|
| ReaxFF | Allows for the formation and breaking of chemical bonds aip.org. Parameters derived from quantum mechanics aip.orgresearchgate.net. | Simulating dissolution, degradation, and chemical reactions in phosphate glasses aip.org. |
| Shell-Model | Uses a core-shell model to handle electronic polarization rsc.orgucl.ac.uk. Employs Buckingham and Morse potentials for interactions rsc.orgucl.ac.uk. | Simulating structural properties and ion dynamics in solution and bulk materials rsc.orgucl.ac.uk. |
This interactive table compares different interatomic potentials used in MD simulations of this compound.
MD simulations have been instrumental in demonstrating how calcium phosphate aggregates form in solution and how their composition is influenced by the surrounding ions ucl.ac.uk. The simulations show that in solutions containing a mixture of sodium and calcium ions, sodium can partially substitute for calcium within the forming clusters rsc.orgucl.ac.uk.
These simulations have identified specific sodium-containing, Posner-like clusters, revealing a complex stoichiometry dependent on the solution's composition rsc.org. The analysis of these clusters provides a direct, unbiased validation of the Posner's model for nucleation rsc.orgucl.ac.uk.
Table 3: Examples of Simulated Sodium-Containing Calcium Phosphate Clusters
| Cluster Chemical Formula | Description | Simulation Context |
|---|---|---|
| [CaNa₆(HPO₄)₆]⁴⁻ | A central calcium ion is surrounded by six phosphate groups with six sodium ions counterbalancing the charge rsc.org. | Aggregation in a solution containing both calcium and sodium ions rsc.org. |
This interactive table provides examples of specific ion clusters identified through Molecular Dynamics simulations.
Thermodynamic Modeling of Phase Equilibria
Thermodynamic modeling is a critical tool for understanding the stability, formation, and phase transitions of this compound systems under various conditions. Computational studies have focused on determining key thermodynamic parameters that govern phase equilibria, which are essential for applications in bioceramics and fertilizers. kobv.deresearchgate.net Research has been conducted to determine previously sparse thermodynamic data for the endmembers of calcium alkali phosphates, including CaNaPO₄. kobv.deresearchgate.net
Investigations into the Ca₃(PO₄)₂–CaNaPO₄ system have revealed high-temperature isomorphism between glaserite-like phases α'-Ca₃(PO₄)₂ and α-CaNaPO₄. msu.ru The boundaries of the phase fields in the corresponding phase diagram have been examined using techniques like differential thermal analysis, which detects the endothermic processes associated with crossing these boundaries upon heating. msu.ru
Key thermodynamic data for the low-temperature β-CaNaPO₄ phase have been determined, providing a foundational understanding of its stability. The standard enthalpy of formation and standard entropy are crucial for predicting the compound's behavior in chemical reactions and phase transformations. For instance, the standard enthalpy of formation for β-CaNaPO₄ has been reported as -2018.3 ± 2.2 kJ mol⁻¹, with a standard entropy of 137.2 ± 1.0 J mol⁻¹ K⁻¹. kobv.deresearchgate.net Thermodynamic functions for CaNaPO₄ have been calculated up to 1400 K, although data above the phase transition temperature of 640 K are extrapolated. kobv.deresearchgate.net These computational models and experimental validations provide a robust framework for predicting the phase behavior of this compound systems.
| Property | Value |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -2018.3 ± 2.2 kJ mol⁻¹ |
| Standard Entropy (S°) | 137.2 ± 1.0 J mol⁻¹ K⁻¹ |
| Phase Transition Temperature (β to α) | ~640 K |
Prediction of Structural and Dynamical Properties
Computational methods, particularly classical molecular dynamics (MD) simulations, have been instrumental in predicting the structural and dynamical properties of this compound systems at an atomic level. These simulations provide insights into the arrangement of ions, bond distances, and coordination numbers that define the material's structure, which is often difficult to characterize fully through experimental means alone.
Molecular dynamics simulations using specialized force fields, such as the ReaxFF potential, have been employed to model binary and ternary phosphate glasses, including those in the Na₂O–CaO–P₂O₅ system. nih.govaston.ac.uk These models successfully predict the short-range order parameters of the phosphate network, which is primarily composed of Q² units (phosphate tetrahedra with two bridging oxygens). aston.ac.uk
The simulations provide detailed information on the local environment of each ion. For example, the coordination number of sodium (Na⁺) with oxygen is typically around 5, while for calcium (Ca²⁺), it is approximately 6. aston.ac.uk Radial distribution functions (RDF) derived from these simulations can predict interatomic distances. The Na-O bond distance has been calculated to be around 2.23 Å. nih.gov In related calcium phosphate systems, the Ca-O distance shows two peaks at approximately 2.18 Å and 2.53 Å, indicating different bonding environments. nih.gov Furthermore, molecular dynamics studies on the nucleation of calcium phosphate from solution show that sodium ions can partially substitute calcium ions in the formation of Posner-like clusters, which are considered precursors to amorphous calcium phosphate. polito.itucl.ac.ukucl.ac.uk
| Parameter | System | Predicted Value |
|---|---|---|
| Na-O Coordination Number | Sodium Calcium Metaphosphate Glass | ~5 |
| Ca-O Coordination Number | Sodium Calcium Metaphosphate Glass | ~6 |
| Na-O Bond Distance | Binary Sodium Phosphate Glass | ~2.23 Å |
| Ca-O Bond Distance | Binary Calcium Phosphate Glass | ~2.18 Å and 2.53 Å |
Modeling of Interfacial Interactions with Substrates
Understanding the interfacial interactions between this compound and various substrates is crucial for its application in biomaterials, particularly for coatings on medical implants. Computational modeling provides a molecular-level view of how these materials nucleate and grow on surfaces.
Molecular dynamics and interatomic potentials have been used to study the deposition and nucleation of calcium phosphate species on substrates like titanium dioxide (TiO₂), a common material for orthopedic and dental implants. ucl.ac.ukucl.ac.uk These simulations investigate the interaction of calcium and phosphate ions with specific crystallographic surfaces of the substrate, such as the (101) and (100) surfaces of anatase, a polymorph of TiO₂. ucl.ac.ukucl.ac.uk By developing and benchmarking force fields against Density Functional Theory (DFT) data, researchers can accurately model the complex interactions at the material-implant interface. ucl.ac.ukucl.ac.uk
These computational studies reveal the mechanisms of heterogeneous nucleation, showing how the substrate influences the formation of calcium phosphate clusters. ucl.ac.uk Theoretical models also help explain how surface properties of a substrate can be modified to enhance the adsorption of calcium phosphate. For instance, creating a greater number of electron donor sites on a surface can promote the deposition of calcium phosphate. mdpi.com In related systems, the interaction of simulated body fluid with substrates like calcium carbonate has been modeled to understand the in-situ growth of calcium phosphate crystals, demonstrating how dissolution and recrystallization processes at the interface are governed by ion transport. fau.de These models are essential for designing surfaces that can promote favorable biological responses by controlling the growth of calcium phosphate layers.
Mechanisms of Formation, Transformation, and Interaction in Calcium Sodium Phosphate Research
Mechanisms of Crystallization and Amorphization
The initial formation of a solid calcium phosphate (B84403) phase from a supersaturated aqueous solution—typically prepared by mixing a calcium source like calcium chloride with a sodium phosphate source—can result in either a crystalline or an amorphous structure. The outcome is dictated by a delicate balance of thermodynamic and kinetic factors.
Amorphous Calcium Phosphate (ACP) is frequently the first solid phase to precipitate, particularly under conditions of high supersaturation and pH nih.gov. Its formation is a kinetically favored process; the rapid and disordered aggregation of ionic precursors is faster than the ordered arrangement required for a crystal lattice. ACP lacks the long-range periodic atomic order characteristic of crystalline materials, presenting a glass-like structure researchgate.net. The fundamental structural unit of precipitated ACP has been suggested to be the "Posner's cluster," a neutral Ca₉(PO₄)₆ cluster approximately 0.95 nm in diameter wikipedia.org. The resulting solid is typically a hydrated material with a general formula of CaₓHᵧ(PO₄)₂·nH₂O wikipedia.org.
Conversely, direct crystallization into phases like dicalcium phosphate dihydrate (brushite) or octacalcium phosphate (OCP) can occur under conditions of lower supersaturation or lower pH nih.gov. The transition from an amorphous to a crystalline state is governed by nucleation and growth principles. The presence of specific ions can significantly influence these mechanisms. For instance, ions such as pyrophosphate or magnesium can act as inhibitors, stabilizing the amorphous phase and hindering its transformation into a crystalline structure scispace.com. The introduction of sodium diphosphate during the reaction of sodium monohydrogen phosphate and calcium chloride has been shown to promote the formation of amorphized substances nih.gov.
The table below summarizes key factors influencing the initial state of calcium phosphate precipitates.
| Factor | Influence on Formation | Resulting Phase |
| Supersaturation | High levels favor rapid, disordered precipitation. | Amorphous |
| Low levels allow for ordered ionic assembly. | Crystalline | |
| pH | High pH (>7) promotes the formation of ACP. | Amorphous |
| Low pH (<6.5) favors more acidic crystalline phases like Brushite. | Crystalline | |
| Inhibitors (e.g., Mg²⁺, P₂O₇⁴⁻) | Stabilize the amorphous phase, inhibiting nucleation and growth of crystals. | Amorphous |
| Temperature | Higher temperatures can increase reaction rates and favor more stable crystalline phases. | Crystalline |
Phase Transformation Pathways and Kinetics
Amorphous calcium phosphate is thermodynamically metastable and tends to transform into more stable crystalline phases over time, especially in an aqueous environment. This transformation is a critical aspect of its behavior and can proceed through several pathways.
The transformation of ACP is not always a direct path to the most stable phase, hydroxyapatite (B223615) (HAP). It often proceeds via a sequence of increasingly stable intermediate phases, in accordance with Ostwald’s rule of stages. One of the most significant metastable intermediates in the transformation of ACP at near-neutral pH is Octacalcium Phosphate (OCP) nih.govresearchgate.netnih.gov.
The transformation can occur through two primary mechanisms:
Solution-Mediated Transformation : This involves the dissolution of the more soluble ACP, which raises the supersaturation of the solution with respect to a more stable crystalline phase (like OCP or HAP), followed by the nucleation and growth of that new phase nih.govncsu.edu.
Solid-State Conversion : This pathway involves the internal rearrangement of the ACP structure to form a crystalline lattice without complete dissolution into the bulk solution nih.govresearchgate.net. Evidence suggests this transformation proceeds via non-ionic elementary units nih.govresearchgate.net.
The kinetics of these transformations are influenced by factors such as temperature, pH, and the presence of foreign ions. For instance, the conversion rate of ACP to HAP is inversely proportional to the pH in the range of 7.4 to 9.25, where OCP is a common intermediate wjgnet.com. Thermally induced crystallization of ACP into HAP and tricalcium phosphate (TCP) polymorphs has been studied, with activation energies for the process calculated to be in the range of 435–450 kJ/mol wjgnet.com.
In aqueous solutions, the primary pathway for ACP transformation is hydrolysis. The amorphous phase reacts with water, leading to its conversion into crystalline apatite. This process is essentially a solution-mediated dissolution and reprecipitation event nih.govkarger.com. Studies have shown that the conversion of a high-concentration ACP slurry into apatite involves two main processes: an initial consumption of acid, indicating the formation of a more acidic intermediate with the solubility of OCP, followed by a consumption of base, which signifies the conversion of the intermediate into apatite nih.gov.
The rate of hydrolysis is highly dependent on temperature. At a pH of 8, crystallization from an ACP gel can take three days to begin at 10°C, but less than 30 minutes at 37°C core.ac.uk. The morphological conversion of ACP particles to crystalline HAP in distilled water can occur within the first 9 hours, although the associated release of ions can continue for over seven days karger.com.
The following table provides an overview of the kinetic aspects of ACP transformation.
| Transformation Pathway | Key Characteristics | Influencing Factors | Typical Timescale |
| ACP → OCP → HAP | Occurs at near-neutral pH; OCP is a distinct metastable intermediate. | pH (7.4-9.25), temperature, ionic strength. | Hours to days |
| ACP → HAP (Direct) | Occurs at higher pH (>9.25) where OCP intermediate is bypassed. | pH, temperature. | Minutes to hours |
| Thermal Crystallization | Anhydrous conversion at high temperatures (starts ~600°C). | Heating rate, atmosphere. | Temperature-dependent |
Ionic Dissolution and Re-precipitation Processes
The dissolution of calcium phosphate solids and the subsequent re-precipitation of new phases are fundamental processes that drive phase transformations and define the material's interaction with its environment. Amorphous calcium phosphate is significantly more soluble than its crystalline counterparts like HAP nih.gov.
When ACP is introduced into an aqueous medium, it dissolves, releasing calcium (Ca²⁺) and various phosphate ions (PO₄³⁻, HPO₄²⁻) into the solution core.ac.uk. This dissolution increases the ion activity product in the solution. If the ion concentrations exceed the solubility product of a more stable crystalline phase, that phase will precipitate out of solution. This dissolution-reprecipitation cycle is a key mechanism for the conversion of metastable ACP to stable HAP acs.org.
The dissolution process is not always straightforward. For crystalline apatites, dissolution in acidic media can be incongruent, meaning the ratio of ions released into the solution may not match the stoichiometry of the solid. This can lead to the formation of a surface layer enriched in one component, such as a calcium-rich layer or a layer of more acidic calcium phosphates nih.govwjgnet.com. The rate of dissolution can be controlled by either the kinetics of the interfacial reaction (detachment of ions from the surface) or by the mass transfer of ions from the solid-liquid interface into the bulk solution ncsu.edu.
The table below compares the solubility of different calcium phosphate phases.
| Calcium Phosphate Phase | Chemical Formula | Ca/P Ratio | Solubility Product (pKsp) at 25°C | Relative Solubility |
| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | 1.00 | ~6.59 | High |
| Octacalcium Phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | ~96.6 | Moderate |
| Amorphous Calcium Phosphate (ACP) | Variable | ~1.50 | Not strictly defined, but more soluble than HAP | Moderate |
| β-Tricalcium Phosphate (β-TCP) | Ca₃(PO₄)₂ | 1.50 | ~28.9 | Low |
| Hydroxyapatite (HAP) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | ~117.2 | Very Low |
Note: Solubility is highly pH-dependent. pKsp values are indicative and can vary based on specific conditions.
Interaction with Environmental Factors
The formation, stability, and transformation of calcium sodium phosphate are profoundly influenced by environmental factors, primarily pH and the level of supersaturation of the surrounding solution.
pH: The pH of the aqueous solution is arguably the most critical parameter. It governs the solubility of all calcium phosphate phases and dictates which phosphate species (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) are dominant.
Formation: As noted earlier, high pH values (>7) and high supersaturation favor the initial precipitation of ACP nih.gov. More acidic conditions tend to yield more acidic and more soluble crystalline phases like dicalcium phosphate dihydrate (DCPD) nih.gov.
Solubility: The solubility of all calcium phosphate compounds increases dramatically as pH decreases nih.govkarger.com. This is because protons in acidic solutions react with the phosphate ions released during dissolution, shifting the equilibrium to favor further dissolution.
Transformation: The kinetics of the ACP-to-HAP transformation are strongly pH-dependent. The transformation is a function of the rates of both ACP dissolution and HAP nucleation nih.gov. While the process generally involves an OCP intermediate at physiological pH, very alkaline conditions (e.g., pH 12.8) can lead to a rapid conversion ( <1 hour) directly to apatite core.ac.uk.
Supersaturation: Supersaturation is the driving force for both the initial precipitation and subsequent re-precipitation events.
Initial Precipitation: A high degree of supersaturation with respect to all possible calcium phosphate phases leads to the rapid, kinetically-driven formation of ACP nih.gov.
Phase Transformation: The dissolution of the metastable ACP creates a solution that is highly supersaturated with respect to the more stable HAP. This sustained level of supersaturation provides the thermodynamic driving force for the nucleation and growth of HAP crystals, effectively mediating the phase transformation. The process continues until the ion concentrations in the solution decrease to be in equilibrium with the final, most stable solid phase.
Role of Specific Ions in Solution Chemistry
The formation and transformation of this compound in an aqueous environment are critically influenced by the presence and concentration of specific ions, namely calcium (Ca²⁺), sodium (Na⁺), and phosphate (PO₄³⁻) ions, as well as the pH of the solution. The interplay of these ions governs the nucleation, growth, and phase stability of the resulting calcium phosphate compounds.
Research indicates that the introduction of sodium ions can accelerate processes in solution, leading to a reduction in the aggregative stability of the colloidal system and hastening the transition from a sol to a gel state. nih.gov In systems derived from sol-gel methods, the presence of sodium ions has been shown to result in the formation of chemical compounds such as Ca₅(PO₄)₃Cl and NaCl within a silica matrix. nih.gov The introduction of sodium oxide into a SiO₂–P₂O₅–CaO system has been found to increase the bioactivity of the resulting materials. nih.gov
The pH of the solution is a dominant factor in determining which calcium phosphate phases are formed and their subsequent transformation pathways. At high pH values, amorphous calcium phosphate (ACP) is often the initial phase to precipitate, which can then transform into more stable crystalline phases like dicalcium phosphate dihydrate (DCPD), octacalcium phosphate (OCP), and ultimately hydroxyapatite (HA). researchgate.net Conversely, in more acidic solutions, the formation of ACP and OCP may be bypassed, with DCPD forming as an intermediate phase. researchgate.net The use of a sodium phosphate solution can act as a setting accelerator in calcium phosphate cements, promoting rapid hardening. nih.gov
The ratio of calcium to phosphate ions (Ca/P) in the initial solution also plays a significant role in the transformation of calcium phosphates. acs.org While a wide range of initial Ca/P ratios can be used, the resulting precipitate often has a Ca/P ratio close to 1.0. acs.org Different initial ratios can, however, influence the rate of crystallization and the specific phases that are formed during transformation. acs.org
The interaction between these ions is complex and interdependent. For instance, an increase in pH can indicate the dissolution of cations from a material's surface, which in turn promotes the formation of a calcium-phosphate layer. nih.gov The presence of other ions, such as magnesium (Mg²⁺), can also influence these processes, sometimes slowing them down. nih.gov
Table 1: Influence of Ionic Environment on this compound Formation
| Influencing Factor | Observation | Resulting Compound/Phase |
| Sodium Ions (Na⁺) | Accelerates polycondensation and sol-gel transition. nih.gov | Ca₅(PO₄)₃Cl, NaCl in a SiO₂ matrix. nih.gov |
| High pH | Promotes the initial formation of an amorphous phase. researchgate.net | Amorphous Calcium Phosphate (ACP) transforming to OCP and HA. researchgate.net |
| Low pH | Can bypass the formation of ACP and OCP. researchgate.net | Dicalcium Phosphate Dihydrate (DCPD) as an intermediate. researchgate.net |
| Sodium Phosphate Solution | Acts as a setting accelerator in cements. nih.gov | Promotes rapid hardening of calcium phosphate cements. nih.gov |
| Varying Ca/P Ratios | Influences crystallization rates and transformation pathways. acs.org | Precipitate Ca/P ratio tends towards 1.0. acs.org |
Mechanisms of Interaction with Organic and Inorganic Matrices
This compound exhibits significant interactions with both organic and inorganic matrices, which are fundamental to its role in various applications, including the formation of composite materials. These interactions are primarily governed by adsorption and binding phenomena at the material's surface.
Adsorption and Binding Phenomena
The surface of calcium phosphate materials possesses sites that can interact with various molecules through electrostatic forces and ligand exchange. The surface charge is pH-dependent, and at physiological pH, calcium phosphate adjuvants typically exhibit a negative surface charge, allowing them to electrostatically adsorb positively charged antigens. nih.gov The presence of hydroxyl groups on the surface also enables the adsorption of phosphorylated antigens through ligand exchange. nih.gov
Studies on the interaction between phosphate and calcium adsorption on inorganic matrices like goethite reveal a strong interplay between the adsorbed ions. nih.gov This interaction can be predicted based on electrostatic arguments without the need to invoke ternary complex formation or precipitation. nih.gov The use of phosphates can leave a substrate surface with a greater number of electron donor sites, which enhances the adsorption of calcium phosphate. mdpi.com This increased number of electron donor sites also leads to greater cellular adhesion due to electrostatic interactions. mdpi.com
In the context of organic matrices, such as those made from sodium alginate, the interaction between the positive charge of calcium ions and the negative charge of carboxyl or phosphate groups can lead to the formation of chemical bonds. nih.gov This is evidenced by shifts in spectroscopic bands, indicating a direct interaction between the mineral phase and the organic matrix. nih.gov The adsorption process on apatitic calcium phosphates is often well-described by Langmuir isotherms, although it frequently appears to be irreversible. researchgate.net
Role in Composite Material Formation
This compound is a key component in the formation of various composite materials, particularly with organic polymers. These composites are often designed to combine the bioactive properties of the inorganic phase with the structural and mechanical properties of the polymer matrix.
In the formation of mineral-hydrogel composites, a sodium alginate solution containing ionic precursors can be dripped into a calcium chloride bath. nih.gov This process leads to the simultaneous crosslinking of the alginate by calcium ions and the formation of calcium phosphate mineral seeds within the hydrogel matrix. nih.gov The properties of the resulting composite can be tailored by varying the concentrations of the calcium bath and the ionic precursors. nih.gov
The combination of calcium phosphates with biopolymers like sodium alginate and gelatin is being explored for applications such as 3D printing of bone grafting constructs. researchgate.net In these composites, the calcium phosphate component can be in various forms, such as tricalcium phosphate or octacalcium phosphate. researchgate.net The interaction between the calcium phosphate and the polymer matrix is crucial for the structural integrity and biological performance of the composite. For example, in polyphosphate-modified alginate matrices, divalent cations like Ca²⁺ can ionically cross-link with linear polyphosphates. nih.gov
The formation of a calcium-phosphate layer on bioactive materials is a key factor for their integration with biological tissues. nih.gov The incorporation of calcium phosphate into polymer matrices can enhance their bioactivity and osteoconductivity.
Table 2: Interactions of this compound in Composite Systems
| Matrix Type | Interacting Species | Mechanism of Interaction | Application/Outcome |
| Inorganic (e.g., Goethite) | Phosphate (PO₄³⁻), Calcium (Ca²⁺) | Electrostatic adsorption and interaction between adsorbed ions. nih.gov | Influences the bioavailability and mobility of phosphate in environmental systems. nih.gov |
| Organic (e.g., Sodium Alginate) | Calcium (Ca²⁺), Carboxyl/Phosphate groups | Ionic cross-linking and chemical bond formation. nih.govnih.gov | Formation of mineral-hydrogel composites for phosphate recovery and biomedical applications. nih.gov |
| Organic (e.g., Gelatin) | Calcium Phosphate particles | Encapsulation within the polymer matrix. researchgate.net | Development of 3D-printable inks for bone tissue engineering. researchgate.net |
| Organic (e.g., Proteins/Antigens) | Calcium Phosphate surface | Electrostatic adsorption and ligand exchange. nih.gov | Use as a vaccine adjuvant to potentiate immune response. nih.gov |
Advanced Applications of Calcium Sodium Phosphate in Material Science and Engineering
Biomaterial Development and Tissue Engineering Scaffolds
Calcium sodium phosphate-based biomaterials are extensively utilized in the development of tissue engineering scaffolds, which serve as templates for tissue regeneration, particularly bone. These scaffolds provide a supportive environment for cell attachment, proliferation, and differentiation.
Design and Fabrication of Porous Architectures
The design of porous architectures in tissue engineering scaffolds is a critical determinant of their success in promoting bone regeneration. nih.gov The porosity of these scaffolds influences their degradation rate, mechanical strength, and the extent to which they can entrap growth factors. researchgate.net An ideal scaffold should possess an interconnected porous network that facilitates nutrient and waste transport, as well as cell infiltration and new tissue formation.
Key design considerations for porous architectures include:
Macroporosity: Pores with interconnections in the range of 100-1000 μm are essential for promoting bone tissue growth and ensuring proper vascularization. nih.gov
Microporosity: Pores on the order of 2-20 μm can accelerate the rate of bone growth into the macropore space and provide additional surface area for cell attachment. nih.gov
Advanced fabrication techniques, such as 3D printing, have enabled precise control over the external shape and internal porous structure of scaffolds. oup.com Methods like digital light processing (DLP) and direct ink writing allow for the creation of scaffolds with tailored pore orientations and geometries, which in turn affects their mechanical properties and osteoinductivity. oup.comupc.edumdpi.com For instance, research has shown that concave pore surfaces can be beneficial for osteoinduction. upc.edu
Development of this compound-Based Cements
Calcium phosphate (B84403) cements (CPCs) are injectable, self-setting materials that have gained significant attention for the local management of bone defects and infections. nih.gov Their biocompatibility and degradability make them an excellent choice for bone repair applications. nih.gov The injectable nature of these cements allows for minimally invasive procedures to fill bone voids of complex shapes.
Upon injection, the cement paste crystallizes to form a rigid, porous matrix that can support new bone growth. youtube.comyoutube.com The interconnected porous structure of set calcium phosphate cements is not only osteoconductive but also serves as an effective carrier for antibacterial agents to treat bone infections. nih.gov
To address challenges such as rapid resorption, which can lead to the material being washed out from the defect site before sufficient bone regeneration occurs, composite cements have been developed. mdpi.com For example, combining calcium phosphate with calcium sulfate can help to achieve a degradation rate that is more synchronized with the rate of new bone formation. nih.gov
Table 2: Properties of Modified Calcium Phosphate Cements
| Cement Composition | Key Property Enhancement | Research Finding |
|---|---|---|
| Calcium Phosphate with Sodium Citrate (B86180) | Improved injectability and compressive strength. | The addition of 15 wt% sodium citrate resulted in an injectability of 93% and a compressive strength of 36.43 ± 2.64 MPa. researchgate.net |
Coatings for Biomedical Implants (e.g., Zirconia, Titanium)
Biomedical implants made from materials like titanium and zirconia are widely used due to their excellent mechanical properties and corrosion resistance. nih.govnih.gov However, these materials are often biologically inert, which can hinder their integration with surrounding bone tissue. nih.gov To enhance their bioactivity and promote osseointegration, calcium phosphate coatings are applied to the implant surfaces. nih.govnih.govknu.ac.kr
These coatings can induce the formation of a bone-like apatite layer at the implant-bone interface, leading to a strong and stable bond. mdpi.com The success of these coatings depends on several factors, including their adhesion to the substrate and their porosity. mdpi.com Various techniques are employed for depositing calcium phosphate coatings, each with its own advantages and disadvantages regarding cost, simplicity, and the resulting stability of the coating. knu.ac.kr
Research has shown that surface treatments, such as alkaline treatment prior to coating, can further enhance the bonding between the calcium phosphate layer and the implant material. nih.gov
Table 3: Characteristics of Calcium Phosphate Coatings on Biomedical Implants
| Implant Material | Coating Purpose | Key Research Findings |
|---|---|---|
| Zirconia | To overcome its biological inertness and promote bone bonding. | Calcium phosphate coatings can induce the differentiation of mesenchymal stem cells into osteoblasts, facilitating osseointegration. nih.govresearchgate.net |
Drug and Gene Delivery Systems (Material Carrier Aspects)
The inherent biocompatibility and biodegradability of calcium phosphate nanoparticles make them excellent candidates for use as carriers in drug and gene delivery systems. acs.orgnih.gov These nanoparticles can be formulated to encapsulate or adsorb therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. nih.gov
In the context of bone regeneration, calcium phosphate particles can deliver drugs and bioactive factors to stimulate tissue growth. acs.org Their compositional similarity to natural bone mineral allows them to be safely resorbed by the body. acs.org The size of the calcium phosphate particles, ranging from microparticles to nanoparticles, can be tailored for specific applications in mineralized tissue regeneration. acs.org
For gene delivery, calcium phosphate systems have been utilized for several decades. nih.goveurekaselect.com They offer a non-viral method for introducing genetic material into cells, with ongoing research focused on improving their transfection efficiency. nih.govnih.gov
Vaccine Adjuvant Materials
Calcium phosphate nanoparticles have emerged as a promising alternative to traditional vaccine adjuvants like aluminum salts. nih.govfrontiersin.org Adjuvants are crucial components of vaccines that enhance the body's immune response to an antigen. nih.gov Calcium phosphate nanoparticles have been shown to be safe, biocompatible, and capable of inducing robust and balanced T helper type-1 (Th1) and T-helper type-2 (Th2) immune responses. nih.govfrontiersin.orgcabidigitallibrary.org
Compared to alum, calcium phosphate nanoparticles have demonstrated higher adjuvanticity in some studies, leading to higher antibody titers. frontiersin.orgfrontiersin.org They can be formulated to encapsulate or adsorb antigens, protecting them from degradation and promoting their uptake by antigen-presenting cells. nih.govfrontiersin.org The physical properties of the nanoparticles, such as size and surface charge, can be controlled to optimize the immunological effect. frontiersin.orgfrontiersin.org
Table 4: Comparison of Calcium Phosphate Nanoparticles and Alum as Vaccine Adjuvants
| Adjuvant | Immune Response Profile | Advantages |
|---|---|---|
| Calcium Phosphate Nanoparticles | Induces a balanced Th1 and Th2 immune response. nih.govcabidigitallibrary.org | High biocompatibility, biodegradability, and potential for higher adjuvanticity compared to alum. frontiersin.orgcabidigitallibrary.orgfrontiersin.org |
Agricultural Science and Soil Amendment
In agricultural science, calcium plays a vital role as both a plant nutrient and a soil amendment. hollowayag.com Soluble calcium is critical for maintaining good soil structure through a process called flocculation. hollowayag.comarizona.edu Calcium, being a divalent cation (Ca2+), can bridge negatively charged soil particles, promoting the formation of stable soil aggregates. hollowayag.comarizona.edu This improved soil structure enhances water and air penetration, which is essential for healthy root growth. hollowayag.comarizona.edu
Calcium-based soil amendments, such as gypsum (calcium sulfate), are used to improve soil physical and chemical properties. arizona.eduusda.gov In soils with high sodium content, the application of soluble calcium can displace sodium from the exchange sites, mitigating the negative effects of sodium on soil structure. hollowayag.com
Furthermore, calcium is an essential secondary nutrient for plants, playing a crucial role in cell division, elongation, and maintaining the integrity of cell membranes. hollowayag.com The availability of phosphorus, another essential plant nutrient, is also influenced by soil pH, which can be managed through the application of calcium-containing materials like lime. soils.org In acidic soils, phosphorus can become unavailable to plants by reacting with iron and aluminum, while in alkaline soils, it can react with calcium. soils.org
Table 5: Role of Calcium in Agricultural Applications
| Application | Mechanism of Action | Benefit |
|---|---|---|
| Soil Amendment | Promotes flocculation of soil particles by forming bridges between them. hollowayag.comarizona.edu | Improves soil structure, leading to better water infiltration and aeration. hollowayag.comarizona.edu |
| Plant Nutrition | Essential for cell division, elongation, and cell membrane stability. hollowayag.com | Supports healthy plant growth and development. hollowayag.com |
Nanofertilizer Development and Nutrient Release Kinetics
The development of nanofertilizers utilizing this compound and related calcium phosphate nanoparticles represents a significant advancement in agricultural technology, aiming to enhance nutrient use efficiency and minimize environmental losses. These nanomaterials are engineered to provide a slow and sustained release of essential plant nutrients. Amorphous calcium phosphate (ACP) nanoparticles, in particular, are suitable for this purpose due to their higher solubility compared to crystalline forms and their large surface-to-volume ratio, which allows for a greater payload of nutrients. nih.gov
Researchers have successfully synthesized multinutrient nanofertilizers by doping calcium phosphate nanoparticles with nitrogen (in the form of nitrate (B79036) and urea) and potassium. acs.org This one-pot synthesis approach results in an engineered nanomaterial that can deliver multiple macronutrients simultaneously. nih.gov The nutrient release kinetics from these nanoparticles typically follow a biphasic pattern: an initial "burst release" of ions and molecules that are weakly adsorbed on the nanoparticle surface, followed by a more gradual and sustained release over an extended period, sometimes exceeding 150 hours. nih.gov
The release profile for calcium and phosphorus is gradual, fitting first-order kinetics with release rates (k) in the range of 0.02 h⁻¹ to 0.03 h⁻¹. acs.org The morphology of the nanoparticles has been shown to play a crucial role in directing the dissolution kinetics. For instance, spherical amorphous nanoparticles exhibit a rapid release of nitrates, which is governed by surface chemistry, whereas apatite-amorphous nanoplatelets show a much slower release that parallels the release of calcium ions. researchgate.net This controlled-release mechanism is a key advantage over conventional, highly soluble fertilizers, which are prone to rapid nutrient loss through leaching. nih.gov
Table 1: Nutrient Composition and Release from a Multinutrient Calcium Phosphate Nanofertilizer
| Nutrient | Composition (wt %) | Concentration in Media after 1 Week (mg L–1) |
|---|---|---|
| Calcium (Ca) | 23.3 | 27.0 |
| Phosphorus (P) | 10.1 | 6.2 |
| Potassium (K) | 1.5 | 41.0 |
| Nitrate (NO3) | 2.9 | 134.0 |
| Urea | 4.8 | 315.0 |
Impact on Plant Growth and Nutrient Uptake in Model Systems
The application of calcium phosphate-based nanofertilizers has demonstrated significant positive impacts on plant growth and nutrient uptake in various model systems. These nanomaterials can enhance nutrient absorption, particularly under stressful conditions like drought. frontiersin.org Calcium is an essential nutrient that plays a vital role in metabolic processes, promotes cell elongation, strengthens cell walls, and participates in enzymatic and hormonal activities. researchgate.net
In a study on finger millet (Eleusine coracana), the application of urea-doped calcium phosphate nanoparticles (CaP-U NPs) significantly improved several growth attributes under both irrigated and drought conditions. Compared to control groups, plants treated with CaP-U NPs showed increases in shoot length (up to 41%), root length (up to 51%), shoot fresh weight (up to 55.8%), and root dry weight (up to 80.7%). frontiersin.org The nano-formulation facilitates better nutrient uptake, which is often impaired during water scarcity. frontiersin.org
Similarly, research on rice (Oryza sativa) has shown that calcium phosphate nanoparticles can alter growth and antioxidant responses in a dose-dependent manner. researchgate.net Appropriate levels of calcium can promote the absorption of other essential nutrients like nitrogen, phosphorus, and magnesium, leading to increased biomass. frontiersin.org However, it is also noted that excessive calcium can have inhibitory effects, such as inducing stomatal closure or interfering with phosphorus metabolism. frontiersin.org Calcium signaling is intricately linked with the uptake and transport of other mineral nutrients; for example, phosphate deficiency has been shown to induce a rapid decrease in cytosolic calcium in plant roots, indicating a complex regulatory relationship. nih.gov
Soil Improvement and Nutrient Cycling Dynamics
Calcium phosphate compounds contribute to soil improvement and influence nutrient cycling in several ways. The application of calcium phosphate can improve soil texture by binding with organic matter and soil particles, which increases soil permeability and water retention capacity. fertilizernpk.com This improved soil structure facilitates better root growth and enhances the ability of plants to absorb water and nutrients. fertilizernpk.com
The use of calcium phosphate compounds (CPCs) is also being explored as a sustainable method for soil stabilization. This technique involves the precipitation of calcium phosphate between sand particles, which enhances their contact and strengthens the soil. researchgate.net This method is considered an environmentally friendly alternative to other soil reinforcement techniques that can produce hazardous byproducts like ammonia. The type of CPC that precipitates depends on the pH of the environment and the calcium-to-phosphorus ratio of the solution.
In terms of nutrient cycling, calcium and phosphorus are two of the most critical soil nutrients. smilinggardener.com Calcium is associated with the nitrogen cycle, as it plays a role in nitrogen fixation and the formation of amino acids. smilinggardener.com A deficiency in calcium can lead to a less efficient nitrogen cycle and increased nitrogen leaching. smilinggardener.com The dissolution of naturally occurring calcium phosphates in the soil, which makes phosphate available to plants, is accelerated by the presence of acids. libretexts.org However, in alkaline soils, calcium phosphate is less available, making it a slow-release source of phosphorus. quora.com
Industrial and Environmental Applications
Catalytic Applications (e.g., Hydrogen Production)
Calcium phosphate compounds have emerged as effective and economical catalysts in industrial processes, notably in the production of hydrogen. Research has demonstrated their catalytic performance in the methanolysis of sodium borohydride (NaBH₄) for hydrogen generation. mdpi.com In comparative studies, various calcium phosphate minerals, including brushite, hydroxyapatite (B223615), and tricalcium phosphate (TCP), have been tested as catalysts. vub.be
Among these, tricalcium phosphate (TCP) has been identified as the most effective, exhibiting the highest hydrogen generation rate. mdpi.comvub.beresearcher.life Studies have recorded hydrogen generation rates for TCP catalysts as high as 15,214 mL min⁻¹ g⁻¹ at 25 °C. mdpi.com The catalytic efficiency is influenced by factors such as the weight of the catalyst; increasing the amount of TCP catalyst has been shown to significantly enhance hydrogen production. mdpi.com The activation energy for TCP-catalyzed methanolysis was determined to be 23.944 kJ mol⁻¹, indicating high catalytic activity. mdpi.comresearcher.life While the catalyst's efficiency can decrease over successive cycles, it has been shown to maintain up to 89% efficiency after four cycles. vub.be
Table 2: Comparison of Hydrogen Generation Rates for Different Calcium Phosphate Catalysts
| Catalyst | Hydrogen Generation Rate (mL min–1 g–1) |
|---|---|
| Tricalcium Phosphate (TCP) | 15,214 |
| Hydroxyapatite | 12,437 |
| Brushite | 6,210 |
Materials for Water Treatment Technologies
This compound and related calcium phosphates play a significant role in water treatment technologies, particularly in phosphate removal from wastewater and controlling scale formation in systems like reverse osmosis (RO). genesysro.commemberclicks.net The precipitation of calcium phosphate is a widely used and economically feasible method for removing excess phosphates from waste streams. epa.gov This process typically involves raising the pH of the water to induce precipitation. High phosphate removal (>90%) is generally achieved at pH values greater than 10. epa.gov
In wastewater reuse RO systems, calcium phosphate is often the most predominant and complex type of mineral scale. memberclicks.net Its formation is influenced by the pH and the presence of various ions. memberclicks.net To prevent scaling on membranes, antiscalants are often employed. genesysro.commemberclicks.net
Furthermore, innovative materials like mineral-hydrogel composites are being developed for more effective phosphate recovery. Composites made of calcium alginate, calcium phosphate (CaP), and calcium silicate (B1173343) have been shown to effectively capture aqueous phosphate. nih.gov These composites can remove phosphate even under conditions that are undersaturated for calcium phosphate precipitation, achieving a significant reduction in phosphate concentration from wastewater. nih.gov
Components in Advanced Ceramic and Glass Systems
This compound is a key component in the formulation of advanced bioactive glasses and glass-ceramics, which have numerous biomedical applications. mdpi.com Many of these phosphate glass systems are based on the ternary P₂O₅-Na₂O-CaO system. mdpi.com By adjusting the molar percentage of components like calcium oxide (CaO) relative to phosphorus pentoxide (P₂O₅), it is possible to tailor critical properties such as solubility, ion-release rates, and thermal characteristics of the glass. mdpi.com
These materials are highly bioactive, meaning they can bond with both hard and soft tissues, making them suitable for applications like bone grafts, scaffolds, and implant coatings. mdpi.comnih.gov When implanted or incubated in simulated body fluid, they form a hydroxyapatite layer on their surface, which facilitates a strong bond with host tissues. nih.gov
Glass-ceramics derived from calcium phosphate glasses are also developed for specific applications such as artificial dental crowns. britglass.org.uk The crystallization of these glasses can be controlled to produce materials with desired properties. For instance, the inclusion of oxides like aluminum oxide (Al₂O₃) or titanium dioxide (TiO₂) can create glass-ceramics with specific mechanical or chemical characteristics. britglass.org.uk Doping these glasses with ions such as copper (Cu²⁺) or silver (Ag⁺) can also impart antibacterial properties. mdpi.comresearchgate.net
Applications in Food Science (e.g., Protein Interaction Mechanisms)
This compound is utilized in food science for its ability to modulate the functional properties of proteins, which is critical in the formulation and stabilization of a wide range of food products. Its effects are primarily attributed to the interactions of its constituent ions—calcium (Ca²⁺), sodium (Na⁺), and phosphate (PO₄³⁻)—with protein molecules. These interactions can influence protein solubility, hydration, emulsification, gelation, and heat stability.
The primary mechanism of interaction involves the ability of the phosphate anions to bind with positively charged sites on protein molecules, while the calcium and sodium cations can interact with negatively charged residues. This ionic binding can alter the protein's net charge, conformation, and its interactions with the surrounding aqueous environment.
In dairy applications, for instance, phosphates are known to interact with casein micelles. Sodium phosphates can sequester calcium, leading to the dissociation of casein micelles and an increase in protein solubility and water-binding capacity. Conversely, the addition of calcium can reinforce the structure of casein micelles. Therefore, this compound can act as a modulating agent, balancing these effects to achieve desired textural and stability outcomes in products like processed cheese and dairy beverages.
The interaction of this compound with whey proteins is also of significant interest, particularly in relation to heat stability. Whey proteins are prone to denaturation and aggregation upon heating. The ions from this compound can influence this process. Calcium ions can form bridges between protein molecules, which may either stabilize or destabilize the protein dispersion depending on the concentration and pH. Phosphates can bind to proteins and alter their surface charge, which can enhance electrostatic repulsion between protein molecules and improve stability.
Detailed Research Findings
Research on the effects of individual and mixed phosphate and calcium salts on food proteins provides insight into the functional roles of this compound. Studies have shown that the addition of phosphates can lead to an increase in the heat stability of protein solutions by increasing the net negative charge on the proteins, thereby preventing aggregation.
For example, in meat and poultry processing, phosphates are used to improve water retention and texture. They achieve this by increasing the pH and ionic strength, which causes the myofibrillar proteins to swell and bind more water. The specific action of this compound would be a balance between the calcium-induced protein cross-linking and the phosphate-driven charge modification and sequestration of divalent cations.
The following interactive data table summarizes the observed effects of calcium and phosphate ions on key functional properties of food proteins, which are indicative of the potential impacts of this compound.
| Functional Property | Effect of Calcium Ions (Ca²⁺) | Effect of Phosphate Ions (PO₄³⁻) | Potential Net Effect of this compound |
| Solubility | Can decrease solubility by forming insoluble protein-calcium complexes. | Can increase solubility by sequestering calcium and increasing protein charge. | Modulated solubility depending on the Ca:P ratio and pH. |
| Heat Stability | Can decrease heat stability by promoting protein aggregation through calcium bridges. | Can increase heat stability by increasing electrostatic repulsion between protein molecules. | Improved or controlled heat stability. |
| Gelation | Can induce or strengthen protein gels by forming cross-links. | Can modify gel properties by altering protein-protein interactions. | Formation of gels with specific textural characteristics. |
| Emulsification | Can impact emulsion stability by interacting with proteins at the oil-water interface. | Can improve emulsifying activity by increasing protein solubility and modifying surface charge. | Enhanced or stabilized emulsifying properties. |
Q & A
Q. What factors influence the solubility of calcium sodium phosphate in physiological conditions, and how can these be experimentally determined?
The solubility of this compound is highly pH-dependent, as demonstrated by studies on calcium phosphate excipients in simulated gastrointestinal pH conditions. Experimental protocols involve measuring dissolution rates using controlled pH buffers (e.g., HCl for acidic pH, phosphate buffers for neutral pH) and characterizing particle size, surface area, and crystallinity via SEM or BET analysis. For instance, DCPA (dicalcium phosphate anhydrous) exhibits lower solubility than TCP-HA (tricalcium phosphate-hydroxyapatite) at neutral pH due to differences in crystallinity and ionic interactions .
Q. How can calcium phosphate precipitation be minimized in phosphate-buffered solutions during calcium ion experiments?
Precipitation arises from the interaction of free calcium ions with phosphate ions. To mitigate this:
- Use chelating agents (e.g., EDTA) to sequester calcium ions.
- Optimize buffer concentration (e.g., reducing phosphate to ≤2 mM allows up to 1.5 mM CaCl₂ without precipitation).
- Prepare calcium and phosphate solutions separately and mix them just before use to avoid localized supersaturation. HEPES buffer is a viable alternative to phosphate buffers for maintaining pH without precipitation risks .
Q. What characterization techniques are critical for analyzing this compound in biomaterial studies?
Key methods include:
- FTIR : To identify functional groups and bonding (e.g., PO₄³⁻ vibrational modes).
- SEM/TEM : For morphology and particle size analysis (e.g., distinguishing amorphous vs. crystalline phases) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and composite degradation (e.g., cellulose-calcium phosphate composites) .
- XPS : For surface composition analysis, particularly in doped materials (e.g., europium-monetite composites) .
Advanced Research Questions
Q. How can pH and additives like lactic acid be optimized to control the nucleation and stability of calcium phosphate in synthetic protocols?
Molecular dynamics simulations and high-throughput experimentation reveal that:
- Lower pH (e.g., pH 5–6) promotes amorphous calcium phosphate (ACP) formation, while higher pH (pH 7–8) favors crystalline hydroxyapatite.
- Lactic acid acts as a growth modifier, delaying crystallization by adsorbing onto nascent nuclei. Experimental protocols involve adjusting molar ratios of Ca²⁺/PO₄³⁻ and monitoring phase transitions via in-situ XRD .
Q. What experimental design principles apply when studying calcium-phosphate ion ratios in osteogenesis or mineralization assays?
- Ion Quantification : Use inductively coupled plasma (ICP) spectroscopy to measure Ca²⁺ and PO₄³⁻ concentrations in cell layers. Ratios >1.67 indicate hydroxyapatite-like mineralization.
- Data Interpretation : Correlate ion ratios with gene expression (e.g., ALP, RUNX2) and mineral density (micro-CT). Contradictions may arise due to donor variability or buffer interference, necessitating normalization to cell count or protein content .
Q. How do contradictions in solubility data across studies on calcium phosphate excipients arise, and how should they be resolved?
Discrepancies often stem from:
- Material Heterogeneity : Variations in particle size, crystallinity, or hydration state (e.g., DCPD vs. DCPA).
- Methodological Differences : Static vs. dynamic dissolution models, or buffer ionic strength. Resolution strategies include standardizing material sources (e.g., USP-grade excipients) and validating protocols with control materials like hydroxyapatite .
Q. What synthesis strategies improve the mechanical properties of calcium phosphate-cellulose composites for bone tissue engineering?
- One-Step Synthesis : Co-precipitation at 60°C enhances interfacial bonding between cellulose fibers and calcium phosphate, confirmed by TGA showing delayed composite degradation.
- Morphological Control : Adjusting reaction temperature (ambient vs. 60°C) alters porosity and crystallinity, impacting compressive strength .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
